2-Bromo-5-iodo-3-nitropyridine
Overview
Description
2-Bromo-5-iodo-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It belongs to the class of pyridines and is characterized by the presence of bromine, iodine, and nitro functional groups attached to the pyridine ring.
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 2-bromo-5-iodo-3-nitropyridine belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitropyridines are often used in the synthesis of biologically active compounds, suggesting that they may interact with their targets through covalent bonding or intermolecular forces .
Biochemical Pathways
Nitropyridines are often involved in various chemical reactions, indicating that they may influence a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Nitropyridines are often used in the synthesis of biologically active compounds, suggesting that they may have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-3-nitropyridine typically involves the halogenation of pyridine derivatives. One common method includes the nitration of 2-bromo-5-iodopyridine under controlled conditions to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to prevent over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-5-iodo-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-iodo-3-nitropyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. The combination of these halogens with the nitro group provides a distinct set of chemical properties that can be exploited in various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-5-iodo-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEECRCKYHSULQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595189 | |
Record name | 2-Bromo-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-20-9 | |
Record name | 2-Bromo-5-iodo-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426463-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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